molecular formula C14H19NO4S B2481356 Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate CAS No. 1491150-84-5

Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate

Cat. No. B2481356
CAS RN: 1491150-84-5
M. Wt: 297.37
InChI Key: HFKQTZSOMUSMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfonylamino propanoate derivatives involves several steps, including reactions with tert-butylsulfonamide, thionyl chloride, and ethyl glyoxylate. These compounds serve as precursors in allylation reactions, demonstrating the versatility of sulfonylamino propanoate derivatives in synthetic chemistry (Schleusner et al., 2004).

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated through single-crystal X-ray diffraction analysis, revealing details about their crystallography and intermolecular interactions. Such structural analyses are crucial for understanding the physical and chemical behavior of these compounds (Shang et al., 2011).

Chemical Reactions and Properties

Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate and its derivatives undergo various chemical reactions, including complex formation with metal ions like Cu(II), Co(II), and Ni(II). These reactions are significant for the development of coordination compounds with potential applications in material science and catalysis (Chekanova et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, including acid-base behavior, solubility, and chemical stability, have been studied to understand their interactions in different environments. This information is vital for predicting their behavior in various chemical processes (Chekanova et al., 2014).

Chemical Properties Analysis

The chemical properties, particularly the reactivity towards different substrates and conditions, have been explored through reactions such as sulfonylation and formylation. These studies contribute to the broader understanding of the reactivity patterns of sulfonylamino propanoates and their utility in organic synthesis (Dai et al., 2017; Ghorbani‐Choghamarani & Akbaripanah, 2012).

Scientific Research Applications

Biocatalysis in Drug Metabolism

Research highlighted the use of biocatalysis for preparing mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators, demonstrating the utility of microbial systems in producing significant quantities of drug metabolites for structural characterization and clinical investigations (Zmijewski et al., 2006).

Solvent Effects on Molecular Organization

A study on the effects of ethanol and dimethyl sulfoxide on the molecular organization of water as probed by 1-propanol provided insights into the hydrophobic and hydrophilic interactions at the molecular level, which are crucial for understanding solvent effects in various chemical processes (Morita et al., 2012).

Polymer Science and Electrochemistry

Investigations into the swelling properties of proton-conducting membranes for fuel cells and the functionalization of polymeric materials for electronic applications illustrate the relevance of sulfonamide compounds in material science. These studies explore the interaction of solvents with polymers and the enhancement of polymeric materials' conductivity through solvent treatment, contributing to advancements in fuel cell technology and electronic devices (Saarinen et al., 2007), (Ouyang et al., 2004).

Synthesis of Complex Molecules

Research on the synthesis and application of sulfonamide compounds in creating complex molecular structures for pharmaceutical and chemical research showcases the versatility of these compounds. This includes the development of novel dipeptide derivatives with potential antimicrobial activity and imaging applications, as well as the synthesis of compounds for material science and organic synthesis (Abdel-Ghany et al., 2013), (Haamann et al., 2010).

Mechanism of Action

The mechanism of action of esters is largely dependent on their specific structure and the context in which they are used. For example, in a Claisen Condensation, an ester acts as a nucleophile, attacking an electrophilic ester to form a new carbon-carbon bond .

properties

IUPAC Name

ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-4-19-14(16)12(2)15(3)20(17,18)11-10-13-8-6-5-7-9-13/h5-12H,4H2,1-3H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKQTZSOMUSMGH-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N(C)S(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)N(C)S(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(N-methyl2-phenylethenesulfonamido)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.